REACTION_CXSMILES
|
NC(CCCCCCCCC(N)C(C)C)C(C)C.C(C1CC=CCCC=CCC(C(C)C)N=N1)(C)C.[CH:37]1([CH:42]2[CH2:53][CH:52]=[CH:51][CH2:50][CH2:49][CH:48]=[CH:47][CH2:46][CH:45]([CH:54]3[CH2:58][CH2:57][CH2:56][CH2:55]3)[N:44]=[N:43]2)[CH2:41][CH2:40][CH2:39][CH2:38]1>>[NH2:43][CH:42]([CH:37]1[CH2:41][CH2:40][CH2:39][CH2:38]1)[CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH2:46][CH:45]([NH2:44])[CH:54]1[CH2:58][CH2:57][CH2:56][CH2:55]1
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Name
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( a )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC(C(C)C)CCCCCCCCC(C(C)C)N
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Name
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3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene
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Quantity
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250 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C1N=NC(CC=CCCC=CC1)C(C)C
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Name
|
|
Quantity
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200 g
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Type
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reactant
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Smiles
|
C1(CCCC1)C1N=NC(CC=CCCC=CC1)C1CCCC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is obtained
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Type
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DISTILLATION
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Details
|
after chromatographical purification and distillation, 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyldecane in the form of colourless oil [b.p. 174°-178° C./0.002 Torr
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Name
|
|
Type
|
|
Smiles
|
NC(CCCCCCCCC(C1CCCC1)N)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |